REACTION_CXSMILES
|
CO.[BH4-].[Na+].[CH:5]1([N:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1.O>C(Cl)Cl>[F:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][NH:10][CH:5]2[CH2:9][CH2:8][CH2:7][CH2:6]2)=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
4-fluorobenzaldehyde-cyclopentylimide
|
Quantity
|
90.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N=CC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred for 1.5 hours at room temperature
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the methylene chloride phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was further extracted twice with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined methylene chloride phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue under a medium vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC2CCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |